B1577801 Brevinin-2DYb

Brevinin-2DYb

Cat. No.: B1577801
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2DYb is a cationic antimicrobial peptide (AMP) derived from amphibian skin secretions, belonging to the Brevinin-2 family. It has garnered attention for its anticancer properties, demonstrating selective cytotoxicity against cancer cells while maintaining low toxicity toward normal cells. Studies highlight its efficacy in inhibiting proliferation across multiple cancer cell lines, including A549 (lung adenocarcinoma), MCF7 (breast cancer), HeLa (cervical cancer), and LoVo (colorectal cancer) . Its mechanism of action involves disrupting cancer cell membranes via electrostatic interactions with negatively charged phospholipids, a common trait among cationic anticancer peptides (ACPs) . Notably, this compound exhibits minimal hemolytic activity and low toxicity in non-cancerous human embryonic kidney (293T) cells, making it a promising therapeutic candidate .

Properties

bioactivity

Antibacterial

sequence

GLFDVVKGVLKGAGKNVAGSLLEQLKCKLSGGC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevinin-2DYb is compared to structurally or functionally related peptides, including Ranatuerin-2Lb , Brevinin-2DYd , and Odorranain-C1 , based on efficacy, toxicity, and selectivity (Table 1).

Table 1: Comparative Analysis of this compound and Similar Peptides

Compound Anticancer Efficacy (IC₅₀, μM) Toxicity (293T IC₅₀, μM) Hemolytic Activity (100 μM) Selectivity Index (A549/293T)
This compound Not explicitly reported >50 (Low) <10% High
Ranatuerin-2Lb 2.975 >50 (Low) <10% High
Brevinin-2DYd 15.32 ≤50 (High) ≥10% Moderate
Odorranain-C1 Not explicitly reported Moderate Not reported Low

Key Findings:

Efficacy: Ranatuerin-2Lb shows the highest potency (IC₅₀ = 2.975 μM) against cancer cells, while Brevinin-2DYd exhibits broader activity across four cancer types but lower potency (IC₅₀ = 15.32 μM) .

Toxicity and Safety :

  • This compound and Ranatuerin-2Lb display negligible toxicity in 293T cells (IC₅₀ >50 μM), whereas Brevinin-2DYd and Odorranain-C1 show higher toxicity (IC₅₀ ≤50 μM) .
  • Hemolytic activity at 100 μM is <10% for this compound and Ranatuerin-2Lb, meeting safety thresholds for therapeutic use .

Selectivity: this compound and Ranatuerin-2Lb exhibit high selectivity for A549 lung cancer cells over 293T cells, suggesting tumor-specific targeting .

Mechanistic and Model-Based Insights

The hybrid predictive model used in these studies integrates peptide 3D structural features to evaluate anticancer activity, toxicity, and hemolysis . Compared to earlier models (e.g., ENNAACT, AntiCP 2.0), this approach improves robustness in identifying peptides like this compound that balance efficacy and safety . However, the model’s performance is influenced by dataset size and feature extraction methods, necessitating further experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.